BenchChemオンラインストアへようこそ!

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one

CYP inhibition drug metabolism medicinal chemistry

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one is a brominated acetophenone derivative bearing a cyclopentylmethoxy ether at the 2-position of the phenyl ring (molecular formula C₁₄H₁₇BrO₂, molecular weight 297.19 g/mol). The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs, particularly as a precursor to 5-bromo-2-cyclopentylmethoxy-benzyl derivatives that appear in multi-prostaglandin receptor modulator patent families.

Molecular Formula C14H17BrO2
Molecular Weight 297.19 g/mol
Cat. No. B7868330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one
Molecular FormulaC14H17BrO2
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)OCC2CCCC2
InChIInChI=1S/C14H17BrO2/c1-10(16)13-8-12(15)6-7-14(13)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3
InChIKeyPQAFUCREQLGWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one (CAS 1275676-68-0): Procurement-Grade Structural Overview for Research Supply Decisions


1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one is a brominated acetophenone derivative bearing a cyclopentylmethoxy ether at the 2-position of the phenyl ring (molecular formula C₁₄H₁₇BrO₂, molecular weight 297.19 g/mol) . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs, particularly as a precursor to 5-bromo-2-cyclopentylmethoxy-benzyl derivatives that appear in multi-prostaglandin receptor modulator patent families [1]. Its structural features—a sterically demanding cyclopentylmethoxy group, an aryl bromide handle for cross-coupling, and an acetyl moiety amenable to diverse transformations—define its differentiated utility relative to simpler alkoxy-acetophenone congeners, making correct selection non-trivial for research procurement.

Why Generic Alkoxy-Acetophenone Substitution Fails: The Case for 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one in Precision Synthesis


Substituting a generic 5-bromo-2-alkoxy-acetophenone for the cyclopentylmethoxy variant introduces three non-interchangeable variables: steric bulk at the ether terminus, conformational flexibility, and partition coefficient (logP). The cyclopentylmethoxy group occupies a larger excluded volume (estimated ~30% greater van der Waals volume vs. methoxy) and adopts a distinct conformational ensemble compared to linear alkoxy chains, directly affecting downstream reaction diastereoselectivity and target binding [1]. The 5-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling; replacement with chloro or trifluoromethyl analogs alters both oxidative addition kinetics and the electronic character of the derived products, as evidenced by differential reactivity documented in related patent intermediates [2]. These cumulative differences mean that procurement of a non-identical analog risks synthetic failure or altered biological profile in the final target molecule.

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one: Quantitative Differentiation Evidence vs. In-Class Analogs


Cytochrome P450 Inhibition Profile: CYP1A2 IC₅₀ Comparison with Methoxy Analog

In human liver microsome assays, 1-[5-bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one demonstrated an IC₅₀ of 7,000 nM against CYP1A2 (pre-incubation 5 min, substrate addition, 10 min measurement by LC/MS/MS) [1]. By class-level inference with the methoxy analog 1-(5-bromo-2-methoxyphenyl)ethanone, the larger cyclopentylmethoxy substituent is associated with attenuated CYP1A2 binding compared to smaller alkoxy congeners, consistent with the known preference of CYP1A2 for planar, low-volume substrates [2]. Direct head-to-head CYP inhibition data for the comparator are not available in the same assay system; thus, the quantitative CYP1A2 IC₅₀ for the target compound provides a procurement-relevant baseline not available for simpler analogs.

CYP inhibition drug metabolism medicinal chemistry ADME-Tox

Steric Parameter Differentiation: Molar Refractivity and van der Waals Volume vs. Methoxy and Cyclopropylmethoxy Analogs

The cyclopentylmethoxy substituent imparts a computed molar refractivity (MR) of approximately 64.5 cm³/mol, compared to ~37.2 cm³/mol for the methoxy analog (1-(5-bromo-2-methoxyphenyl)ethanone) and ~53.8 cm³/mol for the cyclopropylmethoxy analog (1-[5-bromo-2-(cyclopropylmethoxy)phenyl]ethan-1-one), as derived from fragment-based additive calculations using standard Hansch-Leo values [1]. This represents a ~73% increase in MR over methoxy and a ~20% increase over cyclopropylmethoxy. The corresponding estimated van der Waals volumes follow the same rank order: cyclopentylmethoxy >> cyclopropylmethoxy > methoxy. These steric differences have been shown in related acetophenone series to directly impact diastereoselectivity in nucleophilic additions to the acetyl carbonyl and to modulate binding-pocket complementarity in prostaglandin receptor targets [2].

steric parameters QSAR medicinal chemistry pharmacophore design

Lipophilicity Differentiation: Computed logP Comparison Across Cycloalkylmethoxy Homologs

The computed octanol-water partition coefficient (clogP) for 1-[5-bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one is approximately 4.2, compared to ~2.9 for the methoxy analog and ~3.6 for the cyclopropylmethoxy analog, based on fragment-based calculations using the Crippen fragmentation method [1]. This increment of +1.3 log units versus methoxy places the compound in a lipophilicity range more suitable for membrane permeation while remaining below the LogP >5 threshold associated with poor developability. The patent literature on related prostaglandin receptor modulators explicitly differentiates alkoxy chain variants (cyclopentylmethoxy, cyclopropylmethoxy, isobutoxy) as distinct embodiments, consistent with the expectation that lipophilicity differences drive differential pharmacokinetics and receptor subtype selectivity [2].

lipophilicity logP ADME permeability drug design

Synthetic Utility: Aryl Bromide Reactivity in Cross-Coupling vs. Chloro and Trifluoromethyl Analogs

The 5-bromo substituent on the phenyl ring provides a well-characterized handle for palladium-catalyzed cross-coupling reactions. In the Suzuki-Miyaura reaction, aryl bromides exhibit oxidative addition rates approximately 5–50× faster than the corresponding aryl chlorides under standard conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80°C), while maintaining superior stability and ease of handling relative to aryl iodides [1]. The Allergan patent family explicitly claims 5-bromo-2-cyclopentylmethoxy-benzyl intermediates alongside their 5-chloro and 5-trifluoromethyl counterparts, indicating that the bromo variant was separately pursued for its favorable reactivity profile in the synthetic route [2]. The bromine atom also enables orthogonal functionalization via lithium-halogen exchange or Grignard formation, reactivity not accessible to the trifluoromethyl analog.

cross-coupling Suzuki coupling Buchwald-Hartwig palladium catalysis synthetic chemistry

Vendor-Documented Purity Specification: 98% Baseline with Batch-Specific QC Analytics

Bidepharm supplies 1-[5-bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided upon procurement . In contrast, the cyclopropylmethoxy analog (CAS 1247390-46-0) is available from multiple vendors with purity specifications ranging from 95% to 97%, and the benzyloxy analog (CAS 2155840-07-4) is less commonly stocked with limited QC data availability . The 98% purity threshold with comprehensive analytical characterization reduces the risk of unidentified impurities interfering with sensitive catalytic reactions or biological assays.

purity specification quality control NMR HPLC procurement

Conformational and Topological Differentiation: Cyclopentyl vs. Cyclopropyl and Linear Alkoxy Ethers

The cyclopentylmethoxy group introduces a non-planar, chair/envelope conformational ensemble with a principal moments-of-inertia distribution distinct from both the compact cyclopropylmethoxy (three-membered ring, limited flexibility) and linear alkoxy chains such as isobutoxy. This topological differentiation is critical in biological systems: the Allergan prostaglandin receptor modulator patent explicitly separates cyclopentylmethoxy, cyclopropylmethoxy, isobutoxy, and benzyloxy analogs into distinct claims, reflecting measurable differences in receptor subtype binding that arise from shape complementarity rather than simple lipophilicity [1]. The cyclopentyl ring provides a balance of conformational restriction (reduced entropic penalty upon binding) and sufficient flexibility to adapt to irregular binding pockets, a property not shared by the fully rigid aromatic benzyloxy analog or the minimally flexible cyclopropylmethoxy variant [2].

conformational analysis molecular topology scaffold diversity crystal engineering

Optimal Procurement-Driven Application Scenarios for 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one


Prostaglandin Receptor Modulator Lead Optimization: Benzyl-Indazole and Benzyl-Pyrrolopyridine Series

In medicinal chemistry programs targeting multi-prostaglandin receptor modulation (EP 3 424 904 A1 and related filings), this compound serves as the direct synthetic precursor to 1-(5-bromo-2-cyclopentylmethoxy-benzyl)-1H-indazole-5-carboxylic acid and analogous pyrrolopyridine derivatives [1]. The cyclopentylmethoxy ether's intermediate lipophilicity (clogP ≈ 4.2) and conformational profile are specifically claimed as distinguishable from cyclopropylmethoxy and isobutoxy embodiments, making procurement of the correct alkoxy variant essential for reproducing patent-exemplified compounds. The acetyl group is reduced to the benzyl intermediate en route to the final carboxylic acid, a transformation that requires the bromo substituent to remain intact; thus, the 98% purity specification with batch QC minimizes impurity-derived side reactions during this critical reduction step.

Fragment-Based Drug Discovery: Halogen-Enriched Acetophenone Library Member

In fragment-based screening libraries, this compound provides a brominated acetophenone core with a conformationally diverse cyclopentylmethoxy substituent, offering a shape complementarity profile distinct from the methoxy (planar, minimal steric bulk) and benzyloxy (planar, aromatic) analogs [1]. The 5-bromo handle enables rapid fragment elaboration via Suzuki-Miyaura cross-coupling (5–50× faster oxidative addition than chloro analogs), allowing hit-to-lead expansion without re-synthesis of the core [2]. The documented CYP1A2 IC₅₀ of 7,000 nM provides an early ADME flag that can guide triage decisions before committing to costly in vivo studies.

Synthetic Methodology Development: Substrate Scope Studies for Palladium-Catalyzed Transformations

The compound serves as a sterically demanding, electronically deactivated aryl bromide substrate for developing and benchmarking new palladium-catalyzed cross-coupling methodologies [1]. Its 2-cyclopentylmethoxy group introduces steric hindrance ortho to the acetyl substituent, providing a more challenging test substrate than the unsubstituted or 4-substituted aryl bromides commonly used in method development. The 98% purity with HPLC/GC documentation ensures that observed catalytic performance reflects genuine substrate reactivity rather than impurity interference, a critical consideration for publication-quality kinetic data.

Agrochemical Intermediate: Cyclopentyl-Containing Acetophenone Building Block

Cyclopentyl-containing aromatic ethers are featured in multiple agrochemical patent families (e.g., fungicidal and herbicidal aryl ethers). The acetyl moiety of this compound can be converted to oxime ethers, hydrazones, or heterocycles commonly found in agrochemical active ingredients [1]. The cyclopentyl ring imparts metabolic stability advantages over acyclic alkyl ethers, as cycloalkyl C–H bonds are less susceptible to cytochrome P450-mediated oxidation than linear alkyl chains. Procurement in bulk quantities (available from Bidepharm in large-pack format) supports pilot-scale synthesis of agrochemical candidates.

Quote Request

Request a Quote for 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.